![molecular formula C16H15NO3 B555255 4-Benzoyl-D-phenylalanine CAS No. 201466-03-7](/img/structure/B555255.png)
4-Benzoyl-D-phenylalanine
Overview
Description
4-Benzoyl-D-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 4-Benzoyl-D-phenylalanine involves several steps. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .
Molecular Structure Analysis
The molecular formula of 4-Benzoyl-D-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its monoisotopic mass is 269.105194 Da .
Chemical Reactions Analysis
The chemical reactions involving 4-Benzoyl-D-phenylalanine are complex and involve multiple steps. For example, the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid (TfOH) has been reported .
Physical And Chemical Properties Analysis
4-Benzoyl-D-phenylalanine has a density of 1.2±0.1 g/cm^3 . Its boiling point is 467.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±3.0 kJ/mol . The flash point is 236.6±27.3 °C . The index of refraction is 1.616 .
Scientific Research Applications
D-4-Benzoylphenylalanine: Scientific Research Applications
Peptide Synthesis: D-4-Benzoylphenylalanine is used in peptide synthesis due to its photoreactive properties. It can be incorporated into peptides by solid-phase synthesis, allowing for photoaffinity labeling of proteins .
Photoaffinity Labeling: This compound is utilized in photoaffinity labeling (PAL) to study protein-protein interactions (PPIs). Upon photoirradiation, it generates highly reactive species that covalently modify adjacent molecules .
Directed Evolution Studies: In directed evolution, D-4-Benzoylphenylalanine can be used to introduce mutations that enhance the properties of enzymes or proteins. This process involves iterative rounds of mutation and selection to obtain proteins with desired traits .
Safety and Hazards
Future Directions
The future directions of 4-Benzoyl-D-phenylalanine research could involve its use in peptide photoaffinity labeling . The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI . This opens up possibilities for future research in this area.
Mechanism of Action
Target of Action
D-4-Benzoylphenylalanine, also known as 4-Benzoyl-D-phenylalanine or ®-2-Amino-3-(4-benzoylphenyl)propanoic acid, is a complex compound with multiple potential targets. It has been suggested that it may interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in various cellular processes, including protein synthesis and signal transduction .
Mode of Action
It is known to be involved in photo-affinity labeling (pal), a technique used to study protein-protein interactions . Upon photoirradiation, a photoactivatable group in the compound generates highly reactive species that react with adjacent molecules, resulting in direct covalent modification . This allows the compound to interact with its targets and induce changes in their function .
Biochemical Pathways
Given its potential targets, it may influence pathways related to protein synthesis and signal transduction
Pharmacokinetics
As a large molecule, it is expected to have different pharmacokinetic characteristics compared to small molecule drugs
Result of Action
Its involvement in pal suggests that it may influence protein-protein interactions, potentially affecting various cellular processes
Action Environment
The action, efficacy, and stability of D-4-Benzoylphenylalanine may be influenced by various environmental factors. For instance, the efficiency of PAL is dependent on the presence of light, specifically UV light . Other factors, such as temperature and pH, may also affect the stability and activity of the compound .
properties
IUPAC Name |
(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427219 | |
Record name | D-4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-D-phenylalanine | |
CAS RN |
201466-03-7 | |
Record name | p-Benzoyl-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-BENZOYL-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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